molecular formula C17H11F3O B11838250 2-(3-(Trifluoromethoxy)phenyl)naphthalene

2-(3-(Trifluoromethoxy)phenyl)naphthalene

Cat. No.: B11838250
M. Wt: 288.26 g/mol
InChI Key: BGYOMQAJYUKVJV-UHFFFAOYSA-N
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Description

2-(3-(Trifluoromethoxy)phenyl)naphthalene is an organic compound that features a naphthalene ring substituted with a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Trifluoromethoxy)phenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of a boronic acid derivative with a halogenated naphthalene under the influence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times to ensure efficient coupling and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Trifluoromethoxy)phenyl)naphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-(3-(Trifluoromethoxy)phenyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3-(Trifluoromethoxy)phenyl)naphthalene exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Trifluoromethoxy)phenyl)naphthalene is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in the development of pharmaceuticals and advanced materials .

Properties

Molecular Formula

C17H11F3O

Molecular Weight

288.26 g/mol

IUPAC Name

2-[3-(trifluoromethoxy)phenyl]naphthalene

InChI

InChI=1S/C17H11F3O/c18-17(19,20)21-16-7-3-6-14(11-16)15-9-8-12-4-1-2-5-13(12)10-15/h1-11H

InChI Key

BGYOMQAJYUKVJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC=C3)OC(F)(F)F

Origin of Product

United States

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